molecular formula C18H25N3O3 B4230587 1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4230587
M. Wt: 331.4 g/mol
InChI Key: KYLFGXGEXMUKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrolidinedione core with an ethyl group and a 4-methoxyphenylamino substituent on a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method is the condensation of 4-methoxyaniline with a piperidine derivative, followed by cyclization to form the pyrrolidinedione core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-3-[4-(4-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-21-17(22)12-16(18(21)23)20-10-8-14(9-11-20)19-13-4-6-15(24-2)7-5-13/h4-7,14,16,19H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLFGXGEXMUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

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